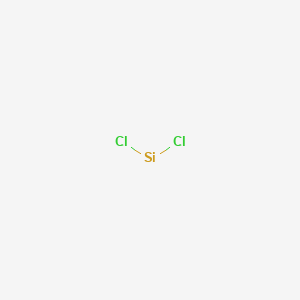

氯化氢硅烷

描述

Silicon hydrides play a significant role in organic synthesis . They are used in composite reducing systems based on combinations of tin or silicon hydrides with various transition-metal homogeneous catalysts . Silicon hydrides are also used in the development of new reducing systems that selectively transfer a hydride ion to various electrophilic functional groups .

Synthesis Analysis

Silicon hydride-based stationary phases for HPLC have been developed . The unique surface of this material is in contrast to ordinary, standard silica, which is the material most frequently used in modern HPLC stationary phases . The standard silica surface contains mainly silanol (Si-OH) groups, while the silica hydride surface is composed of silicon-hydrogen groups .

Molecular Structure Analysis

The standard silica surface contains mainly silanol (Si-OH) groups, while the silica hydride surface is composed of silicon-hydrogen groups . This makes the silica hydride surface much more stable, less reactive, and delivers different chromatographic and chemical characteristics .

Chemical Reactions Analysis

Understanding the gas-phase chemistry of silicon hydrides is the first step to building a realistic kinetic model for chemical vapor deposition (CVD) . Functionality for thermodynamic and kinetic data estimation of silicon hydrides was added to the open-source software Reaction Mechanism Generator (RMG) .

科学研究应用

SiCl2\text{SiCl}_2SiCl2

. Its reactivity has been harnessed in various scientific applications. Below is a comprehensive analysis of six unique applications of dichlorosilylene, each detailed in its own section.Synthesis of p-Block Element Anions

Dichlorosilylene plays a crucial role in the synthesis of trichlorosilyl anions of p-block elements. These anions, denoted as [E(SiCl3)n], are highly reactive and have been used in substitution reactions, as superacids, and as weakly coordinating anions . The high reactivity of these compounds, attributed to the presence of trichlorosilyl groups, makes them valuable for introducing central atoms into new compounds.

Nucleophilic Transfer Reagents

The nucleophilic behavior of dichlorosilylene complexes has been explored for the transfer of SiCl3 groups. This application is significant in the synthesis of novel compounds where dichlorosilylene acts as a nucleophilic transfer agent, facilitating the introduction of silicon-containing groups into target molecules .

Lewis Base Stabilization

Dichlorosilylene has been stabilized as a Lewis base in various chemical structures. This stabilization allows it to act as a two-electron σ-donor ligand, which is a significant property for the development of coordination chemistry and the synthesis of complex inorganic molecules .

Electrophilic and Nucleophilic Reactivity

The ambiphilic nature of dichlorosilylene, with its ability to exhibit both electrophilic and nucleophilic reactivity, is exploited in chemical synthesis. This dual reactivity is governed by the substituents at the silicon center, allowing for a wide range of chemical transformations .

作用机制

Target of Action

Dichlorosilylene, also known as silicon dichloride or silicon chloride hydride, primarily targets the divalent silicon center . The reactivity of dichlorosilylene is governed by the substituents at this center .

Mode of Action

Dichlorosilylene exhibits ambiphilic behavior, similar to carbenes . It manifests dual-type reactivity:

- Electrophilic : As electron pair acceptors, the acceptor orbital is a silicon 3p-orbital (Lewis acid reactivity) .

- Nucleophilic : As electron pair donors, the donor orbital is a silicon lone pair n-orbital (Lewis base reactivity) .

Biochemical Pathways

The biochemical pathways of dichlorosilylene involve the interaction of the compound with its targets, leading to various reactions. For instance, dichlorosilylene can undergo reactions involving the attack of the vacant p-orbital of the silicon center by a Lewis basic reagent .

Pharmacokinetics

It’s important to note that the compound’s reactivity is influenced by the substituents at the divalent silicon center .

Result of Action

The result of dichlorosilylene’s action depends on its interaction with its targets. For example, it can lead to the formation of novel unsaturated four-membered ring disilene .

Action Environment

The action of dichlorosilylene is influenced by environmental factors. For instance, σ-electron-withdrawing substituents (such as halogens) promote preferentially electrophilic behavior of silylenes, whereas π-electron-donating groups (such as amino-substituents) favor nucleophilic reactivity of silylenes .

安全和危害

未来方向

属性

InChI |

InChI=1S/Cl2Si/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMGIEFFCMBQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052082 | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorosilylene | |

CAS RN |

4109-96-0, 13569-32-9 | |

| Record name | Dichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA4RBW3D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)

![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)